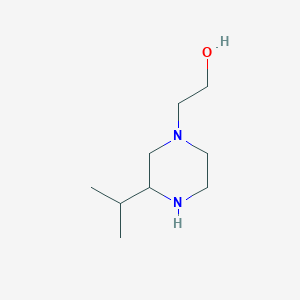
2-(3-Propan-2-ilpiperazin-1-il)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is characterized by the presence of a piperazine ring substituted with a propan-2-yl group and an ethanol group.
Aplicaciones Científicas De Investigación
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-Propan-2-ylpiperazin-1-yl)ethanol are bacterial cell membranes . This compound has been found to have outstanding antibacterial activity against various bacterial strains .
Mode of Action
The compound interacts with its targets by irreversibly damaging the bacterial cell membranes . This damage results in the leakage of cytoplasmic components such as nucleic acids and proteins .
Biochemical Pathways
The affected biochemical pathway primarily involves the integrity and function of the bacterial cell membrane. The irreversible damage to the cell membranes disrupts the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
The compound has been described as having acceptable drug-like properties , suggesting it may have suitable pharmacokinetic properties for bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of bacterial cell membrane integrity and function, leading to the leakage of cytoplasmic components and ultimately, bacterial death .
Análisis Bioquímico
Biochemical Properties
It is known that alcohols, such as this compound, can interact with a variety of enzymes and proteins The nature of these interactions can vary widely, from hydrogen bonding to more complex binding interactions
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of different dosages of 2-(3-Propan-2-ylpiperazin-1-yl)ethanol in animal models have not been studied. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Métodos De Preparación
The synthesis of 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 1-(3-Propan-2-ylpiperazin-1-yl)ethanone with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, primarily at the hydroxyl and piperazine functional groups. Some common reactions include:
Comparación Con Compuestos Similares
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol can be compared with other piperazine derivatives, such as:
2-(4-Benzhydrylpiperazin-1-yl)ethanol: This compound has similar structural features but with a benzhydryl group instead of a propan-2-yl group.
2-(4-Methylpiperazin-1-yl)ethanol: This derivative has a methyl group on the piperazine ring, which may alter its biological activity.
2-(4-Pyridin-2-ylpiperazin-1-yl)ethanol: The presence of a pyridinyl group in this compound provides different pharmacological properties compared to 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol.
The uniqueness of 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(3-propan-2-ylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)9-7-11(5-6-12)4-3-10-9/h8-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOKQOIWMKSAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
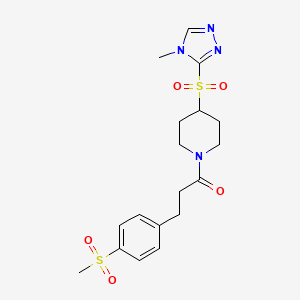
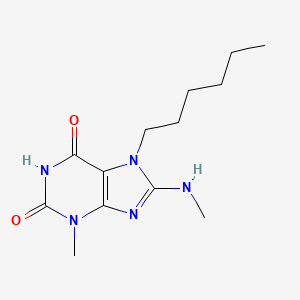
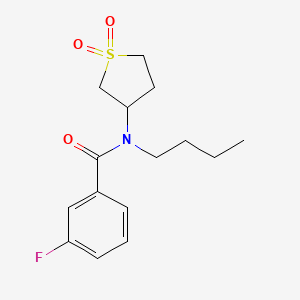
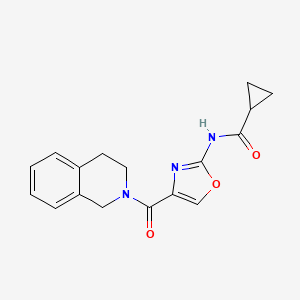
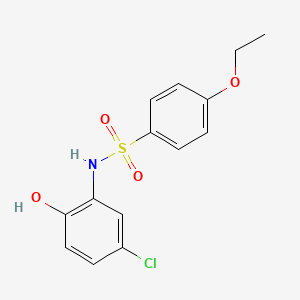
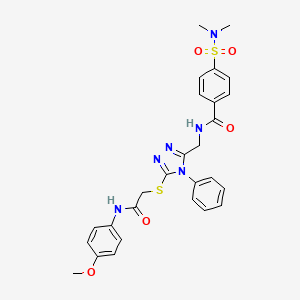
![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)
![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)
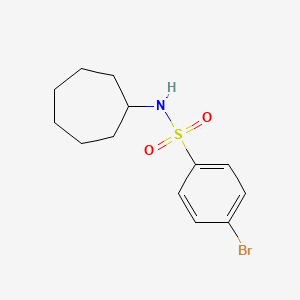
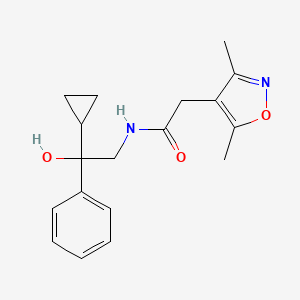
![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2421006.png)
![5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2421008.png)
![1-(3,4-dimethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2421009.png)
